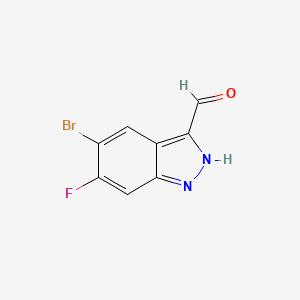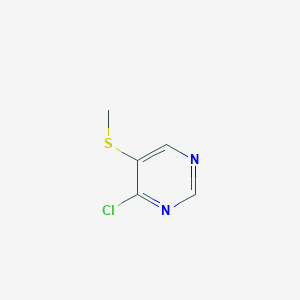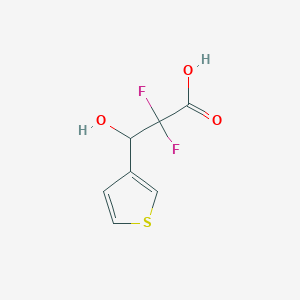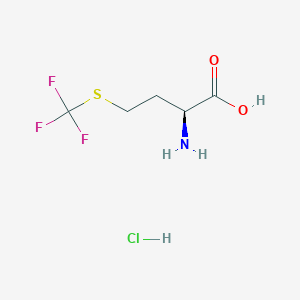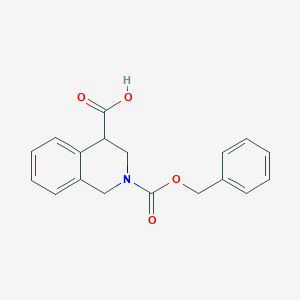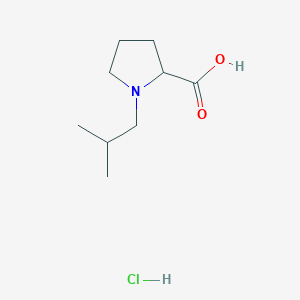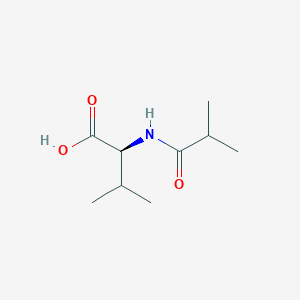
1-(Pyrazin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrazin-2-yl)prop-2-en-1-one is an organic compound characterized by the presence of a pyrazine ring attached to a propenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)prop-2-en-1-one can be synthesized through the condensation of 2-acetylpyrazine with an appropriate aldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrazin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions result in various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyrazin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Medicine: Research has explored its potential as a lead compound for drug development, particularly in the treatment of diseases such as tuberculosis and cancer.
Wirkmechanismus
The mechanism of action of 1-(Pyrazin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target being studied .
Vergleich Mit ähnlichen Verbindungen
1-(Pyrazin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyrimidin-2-yl)prop-2-en-1-one: Contains a pyrimidine ring, offering different chemical properties and biological activities.
1-(Quinolin-2-yl)prop-2-en-1-one: Features a quinoline ring, which may enhance its electronic and optical properties.
The uniqueness of this compound lies in its pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H6N2O |
|---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
1-pyrazin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6N2O/c1-2-7(10)6-5-8-3-4-9-6/h2-5H,1H2 |
InChI-Schlüssel |
GHXGGDYEBSUAPT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
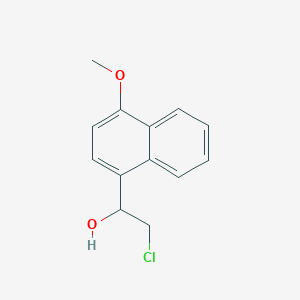
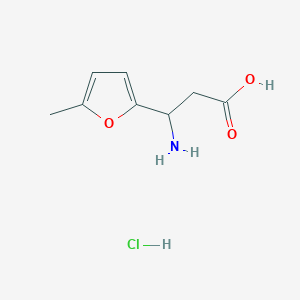
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
